molecular formula C10H9N3O B14674836 3-(4-methylphenyl)-4H-1,2,4-triazin-5-one CAS No. 36993-93-8

3-(4-methylphenyl)-4H-1,2,4-triazin-5-one

Cat. No.: B14674836
CAS No.: 36993-93-8
M. Wt: 187.20 g/mol
InChI Key: WVVSRUAVYZGKMP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by a triazine ring substituted with a 4-methylphenyl group at the 3-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-4H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

3-(4-Methylphenyl)-4H-1,2,4-triazin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with a similar triazine ring structure.

    4-Methylphenyl-1,2,4-triazole: A compound with a similar phenyl substitution but different functional groups.

Uniqueness

3-(4-Methylphenyl)-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

36993-93-8

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(4-methylphenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)10-12-9(14)6-11-13-10/h2-6H,1H3,(H,12,13,14)

InChI Key

WVVSRUAVYZGKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=CC(=O)N2

Origin of Product

United States

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